Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl-
Description
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- is a fluorinated derivative of benzohydroxamic acid (BHA), a hydroxamic acid-based compound widely studied for its zinc-chelating properties and applications in medicinal chemistry, mineral flotation, and metal coordination. This article compares its hypothetical properties and activities with similar compounds, drawing on data from enzymatic inhibition, flotation efficiency, anticancer activity, and structural conformation studies.
Properties
CAS No. |
40890-94-6 |
|---|---|
Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H17FN2O2/c14-12-6-4-11(5-7-12)13(17)16(18)10-15-8-2-1-3-9-15/h4-7,18H,1-3,8-10H2 |
InChI Key |
VEDBRFQGVWSKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with piperidinomethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The 4-fluoro substituent can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteinases and urease.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit matrix metalloproteinases.
Industry: Utilized in the mineral processing industry as a flotation agent for the separation of minerals
Mechanism of Action
The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteinases and other metal-dependent enzymes, leading to their inhibition .
Comparison with Similar Compounds
Key Findings :
- Replacement of the hydroxamic acid group with TFMK abolishes HDAC6 inhibition, despite similar molecular docking poses .
- BHA derivatives like Tubastatin A and Nexturastat A retain potency due to optimal zinc coordination via the hydroxamate group .
Comparison in Mineral Flotation Efficiency
BHA and its derivatives are effective collectors for metal oxides. Comparisons with sodium oleate (a fatty acid collector) reveal distinct mechanisms:
| Collector | Recovery (%) (Cassiterite, 3 min) | Adsorption Mechanism | Selectivity | Reference |
|---|---|---|---|---|
| Benzohydroxamic acid | 60.37% | Chemisorption via Pb²⁺ activation | High | |
| Sodium Oleate | ~30–40% | Physisorption | Moderate |
Key Findings :
Key Findings :
- Hydroxyl groups on the benzene ring significantly enhance RNR inhibition, improving therapeutic efficacy .
- Fluorination may optimize pharmacokinetics but requires further study for HDAC selectivity.
Conformational and Coordination Properties
BHA’s bioactivity depends on its conformational flexibility and metal-chelation capacity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
